2,6-Dimethoxy-1,4-benzoquinone
Overview
Description
It has the chemical formula C8H8O4 and a molar mass of 168.148 g/mol . This compound is found naturally in certain plants, such as Rauvolfia vomitoria and Tibouchina pulchra . It is known for its antibacterial properties at physiological concentrations and has been studied for its potential cytotoxic, genotoxic, and hepatotoxic effects at higher concentrations .
Scientific Research Applications
2,6-Dimethoxyquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinones.
Biology: Studied for its antibacterial properties and potential use as an antimicrobial agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethoxy-1,4-benzoquinone (also known as 2,6-Dimethoxy-p-benzoquinone or 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione) is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that plays a central role in cell proliferation, cell motility, cell survival, cellular metabolism, and protein synthesis .
Mode of Action
This compound acts as an mTOR inhibitor . It reduces the activity of mTOR in vitro, and the inhibition of cell growth by this compound is dependent upon the expression of the mTOR protein .
Biochemical Pathways
The compound’s action on mTOR affects the cell cycle , leading to G1 phase cell cycle arrest and apoptosis in gastric cancer cells . This implies that the compound interferes with the normal cell division process, leading to the death of cancer cells.
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound significantly reduces cell growth and induces apoptosis in gastric cancer cells . Remarkably, it strongly reduces patient-derived xenograft gastric tumor growth in an in vivo mouse model . This suggests that the compound has potent anti-cancer effects.
Action Environment
It is known to be a naturally occurring metabolite found in many plants worldwide, including many chinese traditional medicinal herbs . It is also formed as a product due to the activity of bacterial Azospirillum lipoferum laccase on phenolic compounds of the syringic type . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, pH, temperature, and light conditions in its natural environment.
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxy-1,4-benzoquinone has been reported to interact with various enzymes and proteins. For instance, it is formed as a product due to the activity of bacterial Azospirillum lipoferum laccase on phenolic compounds of the syringic type . It is also known to reduce the activity of mammalian target of rapamycin (mTOR) in vitro .
Cellular Effects
In terms of cellular effects, this compound has been reported to significantly reduce cell growth and induce G1 phase cell cycle arrest and apoptosis in gastric cancer cells . It also has a strong effect on the catalytic activity of Co-Schiff base catalysts used for the oxidation of lignin models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mTOR. The inhibition of cell growth by this compound is dependent upon the expression of the mTOR protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to strongly reduce patient-derived xenograft gastric tumor growth in an in vivo mouse model .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. Remarkably, this compound strongly reduced patient-derived xenograft gastric tumor growth in an in vivo mouse model .
Metabolic Pathways
It is known to interact with various enzymes and proteins, such as mTOR .
Transport and Distribution
It is known that this compound can interact with various proteins and enzymes, suggesting that it may be transported and distributed via these interactions .
Subcellular Localization
Given its interactions with various proteins and enzymes, it is likely that it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyquinone can be synthesized through the oxidation of 2,6-dimethoxyaniline using various oxidizing agents. One common method involves the use of potassium permanganate in an acidic medium. The reaction typically proceeds as follows:
2,6-Dimethoxyaniline+KMnO4→2,6-Dimethoxyquinone+MnO2+H2O
Industrial Production Methods: Industrial production of 2,6-Dimethoxyquinone often involves large-scale oxidation processes using similar oxidizing agents but under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form 2,6-dimethoxyhydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of 2,6-dimethoxyhydroquinone.
Substitution: Formation of substituted quinones with various functional groups.
Comparison with Similar Compounds
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,6-Dimethoxyhydroquinone
- 3,5-Dimethoxy-1,4-benzoquinone
Comparison: 2,6-Dimethoxyquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethoxy-1,4-benzoquinone, it has different electronic properties and reactivity due to the position of the methoxy groups. 2,6-Dimethoxyhydroquinone, being the reduced form, has different redox properties and is less reactive in oxidation reactions.
Properties
IUPAC Name |
2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNOBQOQZRLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862128 | |
Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26547-64-8, 530-55-2 | |
Record name | 2,6-Dimethoxy-p-benzosemiquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethoxyquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxysemiquinone radicals | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxyquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |
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Record name | 2,6-Dimethoxyquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxy-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |
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Record name | 2,6-DIMETHOXYQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |
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Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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